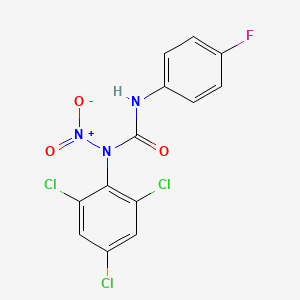
N'-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4-fluorophenyl group, a nitro group, and a 2,4,6-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-fluoroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and urea formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes. The presence of the nitro and halogenated phenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trichlorophenyl)-N’-(trifluoroacetyl)urea
- N-(4-Fluorophenyl)-N’-(2,4,6-trichlorophenyl)urea
- N-(4-Fluorophenyl)-N-nitro-N’-(2,4,6-trichlorophenyl)urea
Uniqueness
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
768388-18-7 |
|---|---|
Molecular Formula |
C13H7Cl3FN3O3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-nitro-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3FN3O3/c14-7-5-10(15)12(11(16)6-7)19(20(22)23)13(21)18-9-3-1-8(17)2-4-9/h1-6H,(H,18,21) |
InChI Key |
SAPMFSBJIICJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















